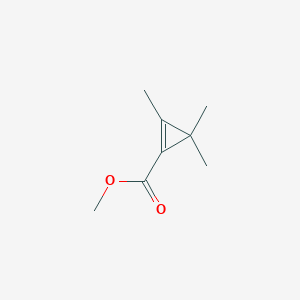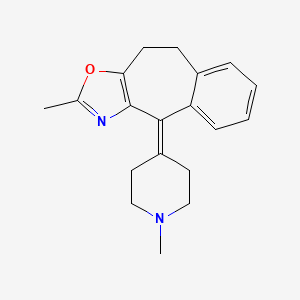
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a cyclopropane ring substituted with dimethyl and methylpropenyl groups, and an ester linkage to a phenylthio-substituted benzyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid with m-(phenylthio)benzyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopropane ring to a more stable alkane.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and ester linkage play crucial roles in its binding affinity and reactivity. The phenylthio group may also contribute to its biological activity by interacting with specific protein sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothrin: Another ester of cyclopropanecarboxylic acid with insecticidal properties.
Ethyl chrysanthemate: An ester with similar structural features but different functional groups.
Jasmolin I and II: Compounds with similar cyclopropane rings but different ester linkages.
Uniqueness
2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid m-(phenylthio)benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylthio substitution differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
Numéro CAS |
26003-02-1 |
|---|---|
Formule moléculaire |
C23H26O2S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
(3-phenylsulfanylphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H26O2S/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 |
Clé InChI |
XQDKOBSVNLYHHA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


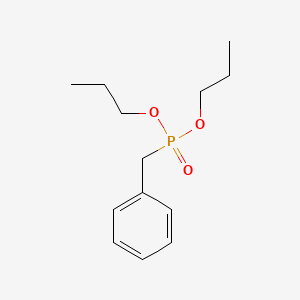

![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)


![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)
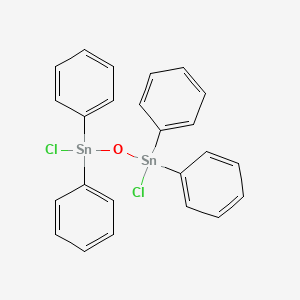
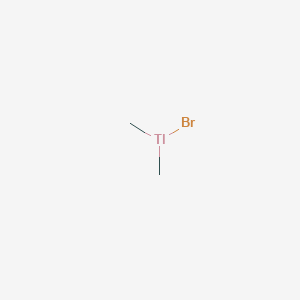

![5-[(2-Chloro-6-methylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14702856.png)

